5,8-Dihydro-6H-pyrano[3,4-b]pyridine
Overview
Description
5,8-Dihydro-6H-pyrano[3,4-b]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . Another related compound showed inhibitory activity against CDK2/cyclin A2 .
Mode of Action
Related compounds have shown to inhibit enzymatic activity, which could suggest a similar mechanism for this compound . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and inflammatory responses .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting that this compound may also exhibit similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydro-6H-pyrano[3,4-b]pyridine typically involves multicomponent reactions. One common method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate (K₂CO₃) in aqueous ethanol (50%) under microwave heating or solar thermal energy . This method yields the desired product in high yields within a short reaction time.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthetic routes are likely employed to minimize waste and maximize yield. Techniques such as microwave-assisted synthesis and the use of environmentally benign solvents are preferred.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydro-6H-pyrano[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5,8-Dihydro-6H-pyrano[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives exhibit neurotropic activity, making them potential candidates for the development of drugs targeting neurological disorders.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Pyrano[3,4-b]furo[2,3-b]pyridine: This compound shares a similar fused ring system but includes a furan ring instead of a pyridine ring.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This derivative contains a thieno ring, which imparts different electronic properties.
Uniqueness: 5,8-Dihydro-6H-pyrano[3,4-b]pyridine is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
6,8-dihydro-5H-pyrano[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIHMXWDEWRBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.